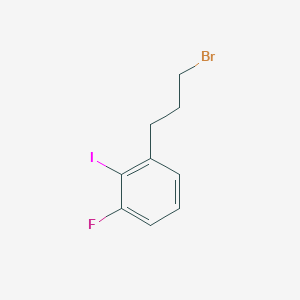
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
準備方法
The synthesis of 1-(3-Bromopropyl)-3-fluoro-2-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Alkylation: The attachment of the 3-bromopropyl group to the benzene ring is often carried out using alkylation reactions, where a suitable alkylating agent such as 3-bromopropyl chloride is used in the presence of a base.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different products. For example, oxidation can lead to the formation of corresponding carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.
Industry: The compound’s reactivity and functional groups make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-2-iodobenzene involves its interaction with molecular targets through its halogen atoms and functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The specific pathways involved depend on the nature of the target and the reaction conditions.
類似化合物との比較
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene can be compared with other halogenated aromatic compounds such as:
1-(3-Bromopropyl)-2-iodobenzene: Lacks the fluorine atom, which may result in different reactivity and applications.
1-(3-Bromopropyl)-3-chloro-2-iodobenzene:
1-(3-Bromopropyl)-3-fluoro-4-iodobenzene: The position of the iodine atom is different, which can affect the compound’s reactivity and interactions.
特性
分子式 |
C9H9BrFI |
|---|---|
分子量 |
342.97 g/mol |
IUPAC名 |
1-(3-bromopropyl)-3-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
InChIキー |
OWWSDKMBGCPGDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)I)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



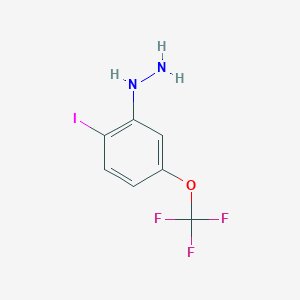
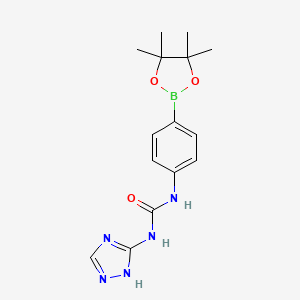
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)
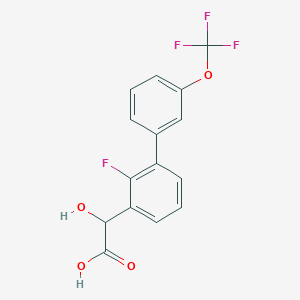

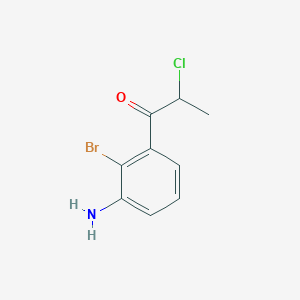
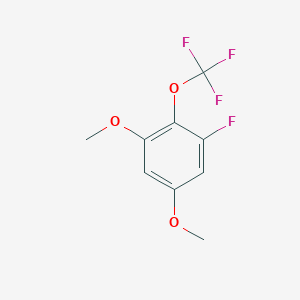

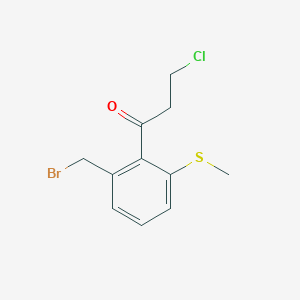
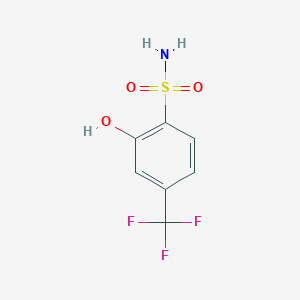
![(1S,2S,7S,9S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B14059421.png)
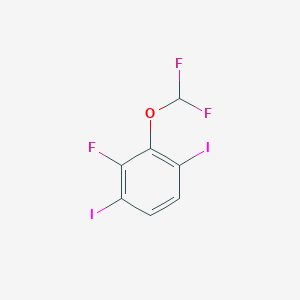
![N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14059433.png)
